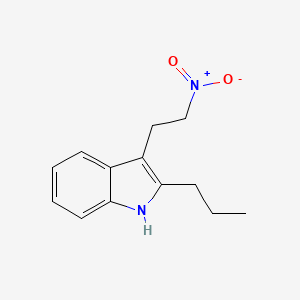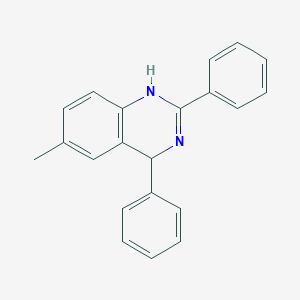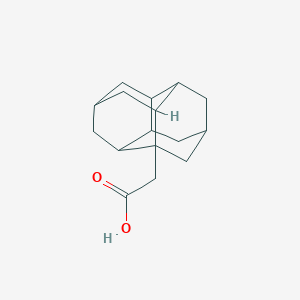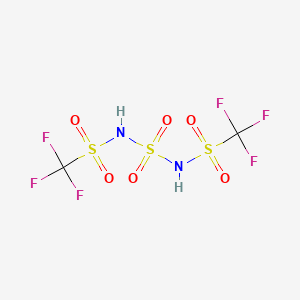
3-(2-Nitroethyl)-2-propyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Nitroethyl)-2-propyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and their significant biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitroethyl)-2-propyl-1H-indole typically involves the reaction of indole derivatives with nitroalkenes. One common method is the Michael addition of nucleophiles to 3-(2-nitrovinyl)indoles under microwave synthesis conditions. This method is highly efficient and does not require the protection of the indole nitrogen atom . Another approach involves the [4+1]-spirocyclization of nitroalkenes to indoles, which provides a convenient route to 2-(1H-indol-2-yl)acetonitriles. this reaction can be complicated by the formation of inert 3-(2-nitroethyl)-1H-indole byproducts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis, such as the Michael addition and spirocyclization reactions, can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Nitroethyl)-2-propyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using platinum or palladium-catalyzed hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroethyl group.
Common Reagents and Conditions
Oxidation: Platinum or palladium catalysts with hydrogen gas.
Reduction: Hydrogen gas with platinum or palladium catalysts.
Substitution: Nucleophiles generated in the presence of a base from CH acids.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indoles and related compounds.
Aplicaciones Científicas De Investigación
3-(2-Nitroethyl)-2-propyl-1H-indole has several scientific research applications, including:
Chemistry: Used as a synthetic platform for accessing tryptamines and various natural alkaloids.
Biology: Studied for its potential anticancer activity, particularly against drug-resistant cancer cell lines.
Medicine: Investigated for its unique biological properties, including inhibition of cancer cell growth.
Mecanismo De Acción
The mechanism of action of 3-(2-Nitroethyl)-2-propyl-1H-indole involves its interaction with molecular targets and pathways in biological systems. The compound’s nitro group can undergo reduction to form amine derivatives, which can then interact with various cellular targets. The exact molecular targets and pathways involved in its biological effects are still under investigation, but it is known to inhibit the growth of cancer cells by inducing apoptosis and other cell death pathways .
Comparación Con Compuestos Similares
3-(2-Nitroethyl)-2-propyl-1H-indole can be compared with other similar compounds, such as:
3-(2-Nitrovinyl)indoles: These compounds are also used as synthetic platforms for accessing tryptamines and natural alkaloids.
3-(2-Nitroethyl)-1H-indole: This compound is a byproduct in the synthesis of 2-(1H-indol-2-yl)acetonitriles and has similar chemical properties.
(3-Indolyl)hydroxamic acids: These compounds have unique anticancer activity and are related to this compound in terms of their biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research Its unique structural features and chemical properties make it an important subject of study in chemistry, biology, medicine, and industry
Propiedades
Número CAS |
140843-15-8 |
|---|---|
Fórmula molecular |
C13H16N2O2 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
3-(2-nitroethyl)-2-propyl-1H-indole |
InChI |
InChI=1S/C13H16N2O2/c1-2-5-12-11(8-9-15(16)17)10-6-3-4-7-13(10)14-12/h3-4,6-7,14H,2,5,8-9H2,1H3 |
Clave InChI |
GUHNMOXVQQBCAY-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C2=CC=CC=C2N1)CC[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
oxophosphanium](/img/structure/B14269673.png)


![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)

![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)


![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)

